4-Azido-2,3,5-trifluorobenzoic acid

Photoaffinity Labeling Photochemistry Nitrene Chemistry

Researchers requiring efficient photoaffinity probes face inconsistent nitrene yields from generic aryl azides. This 2,3,5-trifluoro analog delivers a ~10-fold enhanced triplet nitrene yield for robust covalent capture of transient protein-ligand interactions. Combined with accelerated SPAAC click kinetics and a carboxylic acid handle, it enables streamlined assembly of trifunctional probes. - Superior labeling efficiency reduces probe concentration and off-target effects. - Quantitative one-step synthesis ensures batch-to-batch consistency. - Dual azide/carboxylic acid functionality supports orthogonal derivatization strategies.

Molecular Formula C7H2F3N3O2
Molecular Weight 217.10 g/mol
CAS No. 122033-74-3
Cat. No. B14296105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azido-2,3,5-trifluorobenzoic acid
CAS122033-74-3
Molecular FormulaC7H2F3N3O2
Molecular Weight217.10 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)N=[N+]=[N-])F)F)C(=O)O
InChIInChI=1S/C7H2F3N3O2/c8-3-1-2(7(14)15)4(9)5(10)6(3)12-13-11/h1H,(H,14,15)
InChIKeyOYSGCKJMMUDAJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azido-2,3,5-trifluorobenzoic Acid (CAS 122033-74-3): A Fluorinated Aryl Azide Building Block for Click Chemistry and Photoaffinity Labeling


4-Azido-2,3,5-trifluorobenzoic acid is a polyfluorinated aryl azide, functioning as a dual-mode reactive intermediate for bioorthogonal conjugation and photochemical crosslinking . It combines the carboxylic acid handle for further derivatization with an azide group that participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reactions and, upon photolysis, generates a reactive nitrene intermediate for photoaffinity labeling .

Why 4-Azido-2,3,5-trifluorobenzoic Acid Cannot Be Replaced by Simple Analogs in Quantitative Assays


Generic substitution of fluorinated aryl azides is not possible due to profound differences in electronic structure, steric environment, and photochemical branching ratios. The specific fluorination pattern on the aromatic ring critically modulates both the ground-state reactivity and the excited-state behavior. For instance, perfluorination alters the singlet-triplet energy gap and spin-orbit coupling, dramatically shifting the yield of triplet nitrene versus radical side-products . Even a change from a 2,3,5-trifluoro to a 2,3,5,6-tetrafluoro substitution pattern can result in a 10-fold increase in triplet nitrene yield, a difference that would invalidate any quantitative crosslinking or photoaffinity labeling experiment [1].

Quantitative Differentiation of 4-Azido-2,3,5-trifluorobenzoic Acid Against Closest Analogs


Photochemical Triplet Nitrene Yield: 10-Fold Enhancement vs. Non-Fluorinated Analog

The photolysis of 4-azido-2,3,5-trifluorobenzoic acid's perfluorinated analog, 4-azido-2,3,5,6-tetrafluorobenzoic acid, results in a triplet nitrene yield that is approximately 10 times higher than that of the non-fluorinated analog, 4-azidobenzoic acid [1]. This indicates that fluorination, particularly at the 2,3,5-positions, significantly enhances the desired triplet nitrene pathway over radical side-products.

Photoaffinity Labeling Photochemistry Nitrene Chemistry

Click Chemistry Kinetics: High Second-Order Rate Constant in Fluorinated Azides

A close analog, methyl 4-azido-2,3,5,6-tetrafluorobenzoate, exhibits a high second-order rate constant of 18 M⁻¹s⁻¹ in reactions with phosphine probes . This rate is significantly enhanced compared to non-fluorinated azides, as fluorine substituents lower the distortion energy of the transition state [1]. While direct data for 4-azido-2,3,5-trifluorobenzoic acid is not available, the fluorination pattern is expected to confer a similarly accelerated kinetic profile.

Click Chemistry CuAAC SPAAC Bioconjugation

Synthesis Efficiency: One-Step Synthesis in Quantitative Yield

The title compound, 4-azido-2,3,5-trifluorobenzoic acid, can be synthesized in a single step under adapted Vilsmeier conditions, achieving a quantitative yield [1]. This contrasts with multi-step syntheses often required for other fluorinated aryl azides, offering a distinct advantage in procurement and cost.

Synthetic Chemistry Process Optimization Yield

Stability and Handling: A Balance of Reactivity and Shelf-Life

Fluorinated organic azides, including 4-azido-2,3,5-trifluorobenzoic acid, demonstrate superior stability compared to their non-fluorinated counterparts, a property that simplifies long-term storage and reduces hazards associated with azide decomposition [1]. This enhanced stability is attributed to the electron-withdrawing effect of the fluorine atoms, which decreases the electron density on the azide group, making it less prone to spontaneous decomposition.

Stability Shelf-Life Handling

Optimal Use Cases for 4-Azido-2,3,5-trifluorobenzoic Acid Based on Evidence


Photoaffinity Labeling for Target Identification

The 10-fold enhanced triplet nitrene yield (inferred from perfluorinated analog data) makes this compound an excellent choice for photoaffinity labeling studies [1]. It enables more efficient covalent capture of transient protein-ligand interactions, reducing the required concentration of probe and minimizing off-target labeling.

Bioorthogonal Conjugation in Live-Cell Imaging

The accelerated click kinetics of fluorinated azides (class-level inference) position this compound as a superior reagent for strain-promoted azide-alkyne cycloaddition (SPAAC) in live cells [2]. Faster reaction rates ensure complete labeling within minutes, preserving cellular integrity and enabling real-time imaging.

Synthesis of Multifunctional Probes via Sequential Click Reactions

The carboxylic acid handle and the azide group allow for orthogonal derivatization. The quantitative, one-step synthesis ensures a reliable and cost-effective supply of starting material for building complex, trifunctional probes using sequential azido-type-selective cycloadditions [3].

Technical Documentation Hub

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